molecular formula C9H7N3O2 B1611630 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid CAS No. 34626-06-7

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid

Cat. No. B1611630
CAS RN: 34626-06-7
M. Wt: 189.17 g/mol
InChI Key: IKHNTCURSBQOJB-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid, also known as ‘4-pyridyl-1H-imidazole-5-carboxylic acid’ is a heterocyclic compound that contains both imidazole and pyridine moieties. It has received significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is not well understood. However, it has been suggested that its imidazole and pyridine moieties may play a role in its potential applications as a fluorescent probe for metal ion detection.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid. However, it has been reported to have low toxicity, making it a promising candidate for further investigation in biological systems.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is its potential application as a fluorescent probe for metal ion detection. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is the lack of information on its mechanism of action and potential side effects in biological systems.

Future Directions

There are several future directions for the investigation of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid. One potential direction is to further explore its potential applications as a fluorescent probe for metal ion detection. Additionally, its potential applications in other scientific fields, such as catalysis and materials science, could be investigated. Further studies are also needed to understand its mechanism of action and potential side effects in biological systems.
Conclusion
In conclusion, 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has received significant attention in recent years due to its potential applications in scientific research. Its easy synthesis and low toxicity make it a promising candidate for further investigation in various scientific fields. Further studies are needed to fully understand its mechanism of action and potential applications in biological systems.

Scientific Research Applications

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid has been investigated for its potential applications in scientific research. One of its most promising applications is as a fluorescent probe for the detection of metal ions. In a study by Wang et al. (2019), they synthesized a novel fluorescent probe based on 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid that exhibited high selectivity and sensitivity for the detection of Cu2+ ions in water.

properties

IUPAC Name

2-pyridin-4-yl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHNTCURSBQOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496712
Record name 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid

CAS RN

34626-06-7
Record name 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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